molecular formula C10H12BrClN2O B12066390 N-(5-Bromo-2-chloro-pyridin-4-yl)-2,2-dimethyl-propionamide

N-(5-Bromo-2-chloro-pyridin-4-yl)-2,2-dimethyl-propionamide

Cat. No.: B12066390
M. Wt: 291.57 g/mol
InChI Key: ZYCOFQXOLUKOIT-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-chloro-pyridin-4-yl)-2,2-dimethyl-propionamide is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are often used in various fields of chemistry and biology due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-chloro-pyridin-4-yl)-2,2-dimethyl-propionamide typically involves the following steps:

    Bromination: The starting material, 2-chloro-4-pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The brominated product is then reacted with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and amidation reactions, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-chloro-pyridin-4-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May be used in the study of biological pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-chloro-pyridin-4-yl)-2,2-dimethyl-propionamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Bromo-2-chloro-pyridin-4-yl)-2,2-dimethyl-propionamide: can be compared with other pyridine derivatives such as:

Properties

Molecular Formula

C10H12BrClN2O

Molecular Weight

291.57 g/mol

IUPAC Name

N-(5-bromo-2-chloropyridin-4-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C10H12BrClN2O/c1-10(2,3)9(15)14-7-4-8(12)13-5-6(7)11/h4-5H,1-3H3,(H,13,14,15)

InChI Key

ZYCOFQXOLUKOIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=NC=C1Br)Cl

Origin of Product

United States

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